molecular formula C13H19ClN2O2 B1419472 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride CAS No. 934020-51-6

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride

Cat. No. B1419472
M. Wt: 270.75 g/mol
InChI Key: NBLOIZNQHFOAHH-UHFFFAOYSA-N
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Description

The compound “3-(4-Methyl-piperazin-1-yl)-propionic acid dihydrochloride” is a biochemical used for proteomics research . Another related compound is “3-(4-Methyl-piperazin-1-yl)-propylamine” which is also used for proteomics research .


Molecular Structure Analysis

The molecular formula for “3-(4-Methyl-piperazin-1-yl)-propionic acid dihydrochloride” is C8H16N2O2•HCl, and its molecular weight is 245.15 . For “3-(4-Methyl-piperazin-1-yl)-propylamine”, the molecular formula is C8H19N3, and its molecular weight is 157.26 .


Physical And Chemical Properties Analysis

The compound “3-(4-Methyl-piperazin-1-yl)-propionic acid hydrazide” has a molecular weight of 186.255 . The physical state of “3-(4-Methylpiperazin-1-yl)propanoic acid” is solid .

Scientific Research Applications

Metabolism and Biochemical Reactions

  • Oxidative Metabolism of Antidepressants : A study by Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, an antidepressant, revealing its conversion to 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443) via oxidative reactions involving enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).

Chemical Synthesis and Derivatives

  • Synthesis of Piperazine Hydrochlorides : Tung (1957) reported the synthesis of piperazine hydrochlorides, including compounds related to 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride, for testing against schistosomiasis (Tung, 1957).

Luminescent Properties

  • Photo-Induced Electron Transfer : Gan et al. (2003) investigated novel piperazine substituted naphthalimide compounds, including 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione hydrochloride, for their luminescent properties and potential as pH probes (Gan et al., 2003).

Anticonvulsant Activity

  • Kojic Acid Derivatives : Aytemir et al. (2010) synthesized new kojic acid derivatives with piperazine substitution, showing potential anticonvulsant activity (Aytemir et al., 2010).

Pharmacological Effects

  • Antineoplastic Tyrosine Kinase Inhibitor : Gong et al. (2010) studied the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, and identified its metabolites, including derivatives of 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid (Gong et al., 2010).

Safety And Hazards

For “3-(4-Methylpiperazin-1-yl)propanoic acid”, the safety information indicates that it may cause serious eye damage (H318). The recommended precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;/h2-4,9H,5-8,10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLOIZNQHFOAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662860
Record name 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride

CAS RN

1181458-11-6, 934020-51-6
Record name Benzoic acid, 3-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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